

# Targeting BAP1 in Patient-Derived Organoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BAP1-IN-1 |           |
| Cat. No.:            | B2873796  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor gene that encodes a deubiquitinating enzyme.[1][2][3] Its inactivation through mutation is a frequent event in a variety of aggressive human cancers, including uveal melanoma, malignant mesothelioma, clear cell renal cell carcinoma, and cholangiocarcinoma.[3][4] The loss of BAP1 function disrupts key cellular processes such as DNA damage repair, cell cycle regulation, and chromatin remodeling, ultimately driving tumorigenesis.[3][5] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model system to study cancer biology and evaluate therapeutic responses in a patient-specific manner. This document provides detailed application notes and protocols for investigating the role of BAP1 in PDOs and for the potential evaluation of BAP1-targeting compounds. While specific data on a molecule designated "BAP1-IN-1" in PDOs is not yet publicly available, the principles and methods outlined here provide a robust framework for the preclinical assessment of any BAP1 inhibitor.

## **Rationale for Targeting BAP1 in Cancer**

BAP1's role as a tumor suppressor is well-established.[1][2][6] It functions to remove ubiquitin from histone H2A (H2AK119ub), a modification associated with transcriptional repression.[1][2] [6] Loss of BAP1 leads to increased H2AK119ub levels, altered chromatin accessibility, and aberrant gene expression, which can promote malignant features.[1][2][6] Studies using CRISPR-engineered human liver organoids have demonstrated that BAP1 loss leads to a



disruption of epithelial architecture, increased cell motility, and the acquisition of malignant characteristics upon xenotransplantation, particularly in the context of other cancer-associated mutations.[1][2][7] These findings highlight BAP1 as a compelling therapeutic target. The development of small molecule inhibitors that can modulate the consequences of BAP1 loss represents a promising therapeutic strategy for BAP1-mutant cancers.

# Quantitative Data Summary: Phenotypic Effects of BAP1 Loss in Human Organoids

The following table summarizes the key phenotypic changes observed in CRISPR-engineered BAP1-deficient human cholangiocyte organoids, providing a baseline for assessing the effects of potential BAP1 inhibitors.

| Parameter            | Observation in BAP1-<br>deficient Organoids                                                                            | References |
|----------------------|------------------------------------------------------------------------------------------------------------------------|------------|
| Morphology           | Transition from a cystic/ductal to a solid, disorganized structure.                                                    | [7][8]     |
| Cellular Behavior    | Increased cell motility and organoid fusion.                                                                           | [7]        |
| Epithelial Integrity | Loss of cell polarity and disruption of epithelial organization.                                                       | [8]        |
| Gene Expression      | Altered expression of genes related to junctional and cytoskeleton components.                                         | [1][2][6]  |
| Chromatin State      | Changes in chromatin accessibility.                                                                                    | [1][2][6]  |
| In Vivo Malignancy   | Acquisition of malignant features upon xenotransplantation in the context of other mutations (TP53, PTEN, SMAD4, NF1). | [1][2][6]  |



## **Experimental Protocols**

## Protocol 1: Generation of BAP1-Knockout Patient-Derived Organoids using CRISPR/Cas9

This protocol describes the methodology for creating BAP1-deficient PDOs to model BAP1-mutant cancers.

### Materials:

- Established patient-derived organoid culture (e.g., from cholangiocarcinoma)
- Lentiviral or electroporation-based CRISPR/Cas9 delivery system
- Validated BAP1-targeting single guide RNAs (sgRNAs)
- · Control (non-targeting) sgRNA
- Organoid culture medium
- Matrigel or other suitable extracellular matrix
- Single-cell dissociation reagent (e.g., TrypLE)
- Puromycin or other selection agent (if applicable)
- DNA extraction kit
- Sanger sequencing reagents

### Procedure:

- Organoid Culture: Culture patient-derived organoids according to established protocols.
- CRISPR/Cas9 Delivery:
  - Lentiviral Transduction: Package lentivirus with Cas9 and BAP1-targeting or control sgRNAs. Transduce organoids, typically by dissociating them into small clusters and incubating with viral particles.



- Electroporation: Dissociate organoids into single cells. Electroporate cells with Cas9
  ribonucleoprotein (RNP) complexes pre-loaded with BAP1-targeting or control sgRNAs.
- Selection: If using a vector with a selection marker, apply the appropriate selection agent (e.g., puromycin) to enrich for successfully transduced/electroporated cells.
- Clonal Expansion: Plate the modified organoids at a low density to allow for the growth of single-cell derived clonal lines.
- · Genotyping:
  - Expand individual organoid clones.
  - Extract genomic DNA from a portion of each clone.
  - PCR amplify the BAP1 target region.
  - Perform Sanger sequencing to confirm the presence of insertions/deletions (indels) that result in a frameshift mutation and BAP1 knockout.
- Validation: Confirm the loss of BAP1 protein expression in knockout clones via Western blotting or immunohistochemistry.

## Protocol 2: Assessment of BAP1 Inhibitor Efficacy in Patient-Derived Organoids

This protocol outlines a general workflow for evaluating the phenotypic effects of a BAP1 inhibitor on BAP1-deficient PDOs.

### Materials:

- Validated BAP1-knockout and isogenic wild-type PDOs
- BAP1 inhibitor (e.g., TG2-179-1) and vehicle control (e.g., DMSO)
- Organoid culture medium and matrix
- Cell viability assay reagent (e.g., CellTiter-Glo)



- Brightfield and fluorescence microscope
- Immunofluorescence staining reagents (antibodies against epithelial and mesenchymal markers)
- RNA/protein extraction reagents and kits for downstream analysis

### Procedure:

- Organoid Plating: Plate BAP1-knockout and wild-type organoids in a 3D matrix in multi-well plates suitable for the intended assays.
- Drug Treatment: After organoid formation, add the BAP1 inhibitor at a range of concentrations to the culture medium. Include a vehicle-only control.
- Phenotypic Analysis (Imaging):
  - Monitor organoid morphology daily using brightfield microscopy. Capture images to document changes in size, structure (e.g., reversion from solid to cystic), and integrity.
  - For motility assays, perform time-lapse imaging to track organoid movement and fusion events.
- Viability Assessment: After a defined treatment period (e.g., 72-120 hours), perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the compound.
- Immunofluorescence Staining: Fix and stain organoids to visualize changes in protein expression and localization. For example, stain for E-cadherin to assess epithelial characteristics or vimentin for mesenchymal features.
- Molecular Analysis:
  - Western Blotting: Lyse treated organoids to analyze changes in the expression of proteins in pathways downstream of BAP1.
  - qRT-PCR/RNA-Seq: Extract RNA to analyze changes in the expression of BAP1 target genes.



### **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway illustrating BAP1's role in maintaining epithelial identity.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Probing the Tumor Suppressor Function of BAP1 in CRISPR-Engineered Human Liver Organoids PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 3. BAP1: Not Just a BRCA1-Associated Protein PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studying the function of liver cancer genes in mini-organs Hubrecht Institute [hubrecht.eu]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- To cite this document: BenchChem. [Targeting BAP1 in Patient-Derived Organoids: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2873796#application-of-bap1-in-1-in-patient-derived-organoids]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com